Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-

Catalog No.
S13184906
CAS No.
96159-90-9
M.F
C11H13NOS
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)...

CAS Number

96159-90-9

Product Name

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-

IUPAC Name

2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C11H13NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

XDHSIVNULGJESC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NCCS2)OC

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is a heterocyclic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound has the molecular formula C11H13NOSC_{11}H_{13}NOS and a molecular weight of approximately 207.292 g/mol. The structure includes a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties and biological activities. The compound is also known by its CAS number, 96159-90-9, and has various synonyms including 2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole .

Due to their electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
  • Condensation Reactions: Thiazoles can undergo condensation with aldehydes or ketones to form imines or other derivatives.
  • Reduction Reactions: The double bond in the thiazole ring can be reduced under certain conditions, leading to saturated derivatives.

The specific reactions for Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- would depend on the substituents and reaction conditions employed.

Thiazole compounds are known for their diverse biological activities. Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- has shown potential in various pharmacological applications:

  • Antimicrobial Activity: Some thiazole derivatives exhibit significant antimicrobial properties against bacteria and fungi.
  • Anticancer Properties: Research indicates that certain thiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Thiazoles have been studied for their ability to reduce inflammation in biological models.

The specific biological activity of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- may vary based on its chemical structure and the biological targets involved.

The synthesis of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both thiazole and phenyl groups. This can be achieved through condensation reactions followed by cyclization under acidic or basic conditions.
  • Substitution Reactions: Starting from a suitable thiazole derivative, substitution with a methoxy and methyl-substituted phenyl group can be performed using nucleophilic substitution techniques.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps where intermediates are formed and subsequently converted into the final product through various functional group transformations.

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activities.
  • Agriculture: Potential use as an agrochemical for pest control or as a plant growth regulator.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- may focus on its binding affinity to various biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques such as molecular docking and in vitro assays are often employed to evaluate these interactions.

Several compounds share structural features with Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-. Here are some similar compounds along with their unique characteristics:

Compound NameStructureUnique Features
ThiazoleBasic thiazole structureSimple five-membered ring with no additional substituents
2-MethylthiazoleMethyl group at position 2Known for its role in flavoring and fragrance
BenzothiazoleContains a benzene ring fused to thiazoleExhibits different biological activities compared to simple thiazoles
2-AminothiazoleAmino group at position 2Important in pharmaceutical chemistry for drug development

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is unique due to its specific substituents that enhance its biological activity and potential applications compared to these simpler or structurally distinct compounds.

Thiazole derivatives have been integral to heterocyclic chemistry since the discovery of the parent thiazole structure in 1887 via the Hantzsch synthesis. The specific compound 4,5-dihydro-2-(4-methoxy-3-methylphenyl)thiazole emerged more recently as part of efforts to modify thiazole’s core structure for enhanced physicochemical and biological properties. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with mid-to-late 20th-century advancements in functionalizing heterocycles with aryl groups. The introduction of the 4-methoxy-3-methylphenyl substituent reflects strategic attempts to balance aromaticity, lipophilicity, and steric effects in drug design.

Significance in Heterocyclic Chemistry

The compound belongs to the 4,5-dihydrothiazole (thiazoline) family, characterized by a partially saturated thiazole ring. This structural modification reduces aromaticity compared to fully unsaturated thiazoles but enhances conformational flexibility, making it valuable for studying ring-opening reactions and intermediate stabilization. The 4-methoxy-3-methylphenyl group introduces electron-donating effects via the methoxy substituent and steric bulk from the methyl group, which collectively influence reactivity in nucleophilic and electrophilic substitutions. Thiazolines like this derivative serve as precursors to thiazoles in multi-step syntheses and as standalone motifs in bioactive molecules.

Overview of Thiazole Derivatives in Research

Thiazole derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse electronic and steric profiles. The 4,5-dihydrothiazole scaffold, in particular, has been explored for its potential in:

  • Antimicrobial agents: Structural analogs exhibit activity against bacterial and fungal pathogens.
  • Anticancer candidates: Substituted thiazolines interfere with cell proliferation pathways.
  • Enzyme inhibitors: The thiazoline ring’s flexibility allows for selective binding to catalytic sites.

This derivative’s unique substitution pattern positions it as a model compound for structure-activity relationship (SAR) studies.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

207.07178521 g/mol

Monoisotopic Mass

207.07178521 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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